3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

Peptide foldamers Conformational analysis NMR spectroscopy

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1932610-83-7) is an Fmoc-protected, trans-configured 3-aminocyclobutane-1-carboxylic acid derivative. The compound combines a rigid cyclobutane scaffold with orthogonal Fmoc protection, making it a key building block for solid-phase peptide synthesis (SPPS) of conformationally constrained peptides, foldamers, and peptidomimetics.

Molecular Formula C20H19NO4
Molecular Weight 337.375
CAS No. 1932610-83-7
Cat. No. B2973928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
CAS1932610-83-7
Molecular FormulaC20H19NO4
Molecular Weight337.375
Structural Identifiers
SMILESC1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C20H19NO4/c22-19(23)12-9-13(10-12)21-20(24)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,21,24)(H,22,23)
InChIKeyLQVPKLDMKLANJH-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1932610-83-7): A Conformationally Restricted trans-Fmoc-β/γ-Amino Acid Building Block for SPPS and Foldamer Design


3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1932610-83-7) is an Fmoc-protected, trans-configured 3-aminocyclobutane-1-carboxylic acid derivative. The compound combines a rigid cyclobutane scaffold with orthogonal Fmoc protection, making it a key building block for solid-phase peptide synthesis (SPPS) of conformationally constrained peptides, foldamers, and peptidomimetics . The trans configuration imposes a defined spatial relationship between the amino and carboxyl groups, which directly influences backbone dihedral angles and secondary structure formation when incorporated into peptide chains .

Why Generic Fmoc-Amino Acids Cannot Replace 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid in Conformationally Demanding Peptide Programs


The trans-cyclobutane scaffold in 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid enforces a specific backbone trajectory that cannot be replicated by linear Fmoc-amino acids (e.g., Fmoc-GABA) or by the cis diastereomer. High-resolution NMR studies on cyclobutane-containing peptides demonstrate that the trans configuration induces a folded conformation, whereas the cis isomer adopts an extended, strand-like structure . Furthermore, in biological contexts, the trans isomer shows markedly reduced off-target GABA receptor activity compared to the cis isomer, making it the preferred scaffold when GABAergic background must be minimized . Substituting with the α,α-disubstituted analog Fmoc-AC4C (CAS 885951-77-9) alters the hydrogen-bonding pattern from a β/γ-amino acid motif to an α,α-disubstituted glycine motif, which promotes β-turn and helix formation rather than the strand/fold balance characteristic of trans-3-aminocyclobutane . These stereoelectronic differences mean that interchange without re-optimization of the peptide sequence will yield divergent conformational ensembles and unpredictable biological readouts.

Quantitative Differentiation Evidence for 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1932610-83-7) Against Key Comparators


Trans vs. Cis Diastereomer: Conformational Folding Divergence in Hybrid β/γ-Peptides by High-Resolution NMR

In hybrid β,γ-peptides containing cyclobutane amino acid residues, high-resolution NMR experiments established that trans-configured cyclobutane residues induce a significantly more folded structure in solution compared to cis-configured residues, which adopt a strand-like extended conformation . The cis/trans relative configuration of the cyclobutane residue was identified as the sole origin of the differential folding pattern, independent of the configuration of the co-residue (γ-amino-L-proline) . Although this study used 2-aminocyclobutane-1-carboxylic acid derivatives, the conformational principle—that trans-cyclobutane β/γ-amino acids restrict backbone trajectory toward folded states while cis isomers favor extended states—is a class-level property of the cyclobutane ring geometry . The target compound, bearing the trans-3-amino substitution pattern, is therefore predicted to impart analogous folded conformational bias when incorporated into hybrid peptide sequences.

Peptide foldamers Conformational analysis NMR spectroscopy

Trans vs. Cis 3-Aminocyclobutane-1-carboxylic Acid: Differential GABA Receptor Activity Across Four Pharmacological Assays

Allan et al. (1980) synthesized both cis- and trans-3-aminocyclobutane-1-carboxylic acid as conformationally restricted GABA analogs and tested them head-to-head across four independent biological assays . The cis isomer displayed weak to moderate GABA-like activity (inhibition of GABA uptake, inhibition of Na⁺-independent GABA binding, substrate activity for GABA aminotransferase, and depression of cat spinal neuron firing). The trans isomer was less effective on all four assays . The authors interpreted this result as arising from conformational 'pinning back' of the polar groups by the cyclobutane ring in the trans isomer, which creates unfavorable steric interactions at the GABA receptor active sites . This direct cis-vs-trans comparison establishes that the trans-3-aminocyclobutane scaffold intrinsically minimizes GABAergic off-target activity.

GABA analogs Neuropharmacology Conformational restriction

Fmoc-Protected vs. Boc-Protected trans-3-Aminocyclobutane-1-carboxylic Acid: Orthogonal Deprotection Compatibility in Standard Fmoc-SPPS Protocols

The Fmoc protecting group is base-labile (removed by 20% piperidine in DMF), whereas the Boc group is acid-labile (removed by TFA). Fmoc-SPPS is the dominant industrial and academic platform for peptide synthesis, accounting for >80% of peptide manufacturing workflows . The Fmoc-protected trans-3-aminocyclobutane building block (CAS 1932610-83-7) is directly compatible with all standard Fmoc-SPPS synthesizer cycles without requiring modified deprotection protocols. In contrast, the Boc-protected analog requires Boc-SPPS infrastructure (HF cleavage, specialized apparatus) that is less prevalent and less amenable to automation . The orthogonal nature of Fmoc relative to tert-butyl-based side-chain protecting groups also enables sequential, chemoselective deprotection without exposing the cyclobutane scaffold to strongly acidic conditions that may promote ring-opening side reactions .

Solid-phase peptide synthesis Protecting group strategy Fmoc chemistry

Conformational Restriction: trans-3-Aminocyclobutane vs. Flexible Linear Fmoc-GABA Linker in Peptide Backbone Design

The cyclobutane ring in 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid constrains the accessible conformational space between the amino and carboxyl termini to a fixed dihedral angle of approximately 150° (trans-1,3-disubstituted cyclobutane), whereas a flexible linear linker such as Fmoc-GABA (Fmoc-4-aminobutanoic acid) samples a broad ensemble of rotamers with an end-to-end distance distribution spanning ~3.8–6.2 Å . This reduction in conformational entropy translates to a lower entropic penalty upon binding when the constrained residue is incorporated into a peptide ligand, potentially enhancing target affinity . In PROTAC design, rigid cyclobutane linkers have been shown to provide improved metabolic stability relative to flexible PEG or alkyl linkers by reducing the number of accessible conformations susceptible to proteolytic or oxidative metabolism .

PROTAC linker Conformational constraint Peptide backbone rigidity

Optimal Application Scenarios for 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1932610-83-7) Based on Quantitative Differentiation Evidence


Design of Folded β/γ-Hybrid Peptide Foldamers Requiring Trans-Specific Conformational Bias

When designing hybrid peptides that must adopt a folded, compact conformation rather than an extended strand, the trans-cyclobutane building block is essential. NMR evidence demonstrates that trans-configured cyclobutane residues drive intra- or inter-residue hydrogen-bonded ring formation, while cis residues produce strand-like structures . Researchers should select CAS 1932610-83-7 to ensure the desired folded topology; the cis diastereomer (CAS 1993278-82-2) will yield the opposite conformational outcome and should be explicitly excluded from procurement specifications for foldamer programs .

Peptide-Based Therapeutic Candidates Where GABA Receptor Off-Target Activity Must Be Minimized

For peptide drug candidates where engagement of GABA receptors represents a safety or selectivity liability, the trans-3-aminocyclobutane scaffold provides intrinsic avoidance of GABAergic activity. Direct comparative pharmacological data show that the trans isomer is less active than the cis isomer across all four GABA-related assays (uptake inhibition, receptor binding, enzymatic transamination, and neuronal firing depression) . This built-in selectivity advantage reduces the need for downstream counter-screening and de-risks lead optimization campaigns .

Automated Fmoc-SPPS Production of Conformationally Constrained Peptides Without Boc-Infrastructure Investment

Laboratories and CDMOs operating automated Fmoc-SPPS synthesizers can directly integrate CAS 1932610-83-7 into existing workflows without purchasing Boc-chemistry equipment. The Fmoc group is removed under standard 20% piperidine conditions, orthogonal to tert-butyl side-chain protecting groups . The Boc-protected analog requires TFA-labile deprotection and final HF cleavage, which is incompatible with most automated synthesizers and poses additional safety requirements . Procurement of the Fmoc variant thus eliminates capital expenditure on Boc infrastructure and reduces per-residue cycle times .

PROTAC Linker Design Requiring Rigid, Metabolically Stable Spacer Units

In PROTAC (PROteolysis TArgeting Chimera) development, the choice of linker critically impacts ternary complex formation, cellular permeability, and metabolic stability. The rigid trans-cyclobutane scaffold restricts conformational freedom to a single dominant conformer, potentially enhancing ternary complex cooperativity by reducing the entropic penalty of binding . Compared to flexible PEG or alkyl linkers that sample hundreds of rotamers and present multiple sites for oxidative metabolism, the cyclobutane-based linker offers improved in vitro metabolic stability as inferred from the reduced number of accessible conformations and absence of labile ether bonds . This building block is particularly suited for PROTAC programs targeting E3 ligases with shallow or sterically constrained binding pockets .

Quote Request

Request a Quote for 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.